molecular formula C19H22N2 B13892592 N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

Cat. No.: B13892592
M. Wt: 278.4 g/mol
InChI Key: XVMWDKZXLHYWTM-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is a complex organic compound with a unique structure that combines an indole moiety with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylbenzyl chloride and 1-methylindole.

    Reaction: The 2,6-dimethylbenzyl chloride is reacted with 1-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

    Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for other substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-3-yl)methanamine: Similar structure but with a different position of the indole substitution.

    N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-1-yl)methanamine: Variation in the position of the indole nitrogen.

Uniqueness

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

InChI

InChI=1S/C19H22N2/c1-14-7-6-8-15(2)18(14)13-20-12-17-11-16-9-4-5-10-19(16)21(17)3/h4-11,20H,12-13H2,1-3H3

InChI Key

XVMWDKZXLHYWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCC2=CC3=CC=CC=C3N2C

Origin of Product

United States

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